![molecular formula C12H7Cl2NO3 B5172135 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene](/img/structure/B5172135.png)
2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene
Overview
Description
2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene, also known as Nitrofen, is a chemical compound that has been widely used in various industries. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 281.64 g/mol. Nitrofen has been used as a herbicide, insecticide, and fungicide in agriculture, and as a wood preservative and a biocide in various industrial processes.
Scientific Research Applications
Biodegradation Studies
- Microbial Degradation : Pseudomonas acidovorans XII has been found to utilize 1-chloro-4-nitrobenzene, a compound structurally related to 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene, as a carbon, nitrogen, and energy source. This suggests potential applications in bioremediation and environmental cleanup of related chemical pollutants (Shah, 2014).
Chemical Synthesis and Transformations
- Chemical Reactions with Aromatic Nitro Compounds : Studies show that chloromethylbenzenes, including compounds similar to 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene, can react with aromatic nitro compounds, leading to a series of complex reactions involving hydride transfer and oxidation, demonstrating their utility in organic synthesis (Austin & Ridd, 1994).
- Catalysis with Zeolites : The use of zeolites in catalyzing the reactions of 1-chloro-4-nitrobenzene, a related compound, with dinitrogen pentoxide has been explored, indicating potential applications in catalysis and chemical synthesis (Claridge et al., 1999).
Environmental and Analytical Applications
- Water Purification : Research involving the oxidation of organic compounds like nitrobenzene in water suspensions of TiO2 under UV light suggests potential environmental applications in water treatment and pollution control, relevant to similar compounds like 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (Matthews, 1990).
properties
IUPAC Name |
2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSKHKVYQEYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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